4-(1-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one
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Overview
Description
4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-PHENYLPYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-PHENYLPYRROLIDIN-2-ONE typically involves the condensation of 1-methyl-1H-1,3-benzodiazole with a suitable pyrrolidinone derivative. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Common solvents for this reaction include ethanol, methanol, and dichloromethane. The reaction temperature is generally maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-PHENYLPYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-PHENYLPYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-PHENYLPYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-[3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-phenylpropyl]-1H-1,3-benzodiazole
- 4-(1-methyl-1H-1,3-benzodiazol-2-yl)but-2-enoic acid
Uniqueness
4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-PHENYLPYRROLIDIN-2-ONE is unique due to its specific structural configuration, which imparts distinct biological and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C18H17N3O |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-(1-methylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H17N3O/c1-20-16-10-6-5-9-15(16)19-18(20)13-11-17(22)21(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 |
InChI Key |
ZOJGNQGWTVZIQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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